molecular formula C14H19NO3 B14410156 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-67-0

1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14410156
CAS No.: 86215-67-0
M. Wt: 249.30 g/mol
InChI Key: GKPIQHAOONZUAN-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular Br···Li coordination, resulting in the formation of the desired bicyclic structure . The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromomethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or repair, leading to its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

CAS No.

86215-67-0

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C14H19NO3/c1-16-11-4-9(5-12(17-2)13(11)18-3)14-6-10(14)7-15-8-14/h4-5,10,15H,6-8H2,1-3H3

InChI Key

GKPIQHAOONZUAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C23CC2CNC3

Origin of Product

United States

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